tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate is a complex organic compound that features a tert-butyl group, a cyclohexane ring, and a hydrazinecarboxylate moiety
Preparation Methods
The synthesis of tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexanecarbonyl intermediate, which is then reacted with hydrazinecarboxylate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate can be compared with similar compounds such as:
tert-Butyl 2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)hydrazinecarboxylate: This compound has a similar structure but differs in the positioning of the functional groups.
tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: This compound features a benzo[d][1,3]oxazin ring instead of a cyclohexane ring.
Properties
Molecular Formula |
C17H25N3O5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
tert-butyl N-amino-N-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]carbamate |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20(18)15(23)12-6-4-11(5-7-12)10-19-13(21)8-9-14(19)22/h8-9,11-12H,4-7,10,18H2,1-3H3 |
InChI Key |
KGYPJFJWQGAZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)N |
Origin of Product |
United States |
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